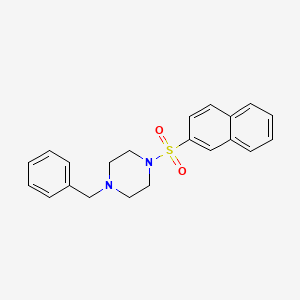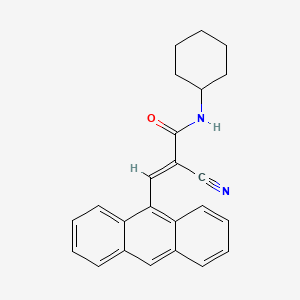
3-(anthracen-9-yl)-2-cyano-N-cyclohexylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(anthracen-9-yl)-2-cyano-N-cyclohexylprop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond. This particular compound features an anthracene moiety, a cyano group, and a cyclohexyl group, making it a unique and interesting molecule for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(anthracen-9-yl)-2-cyano-N-cyclohexylprop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an anthracene derivative and a cyano-substituted prop-2-enamide.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced via a nucleophilic substitution reaction, where a cyclohexylamine reacts with the intermediate compound to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of high-purity reagents and solvents, along with optimized reaction parameters such as temperature, pressure, and pH, ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(anthracen-9-yl)-2-cyano-N-cyclohexylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The enamide can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Amine-substituted enamides.
Substitution: Various substituted enamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(anthracen-9-yl)-2-cyano-N-cyclohexylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 3-(anthracen-9-yl)-2-cyano-N-cyclohexylprop-2-enamide involves its interaction with specific molecular targets. The anthracene moiety can intercalate into DNA, disrupting its structure and function. The cyano group can form hydrogen bonds with amino acid residues in enzymes, inhibiting their activity. The cyclohexyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-anthracen-9-yl-2-cyano-N-phenylprop-2-enamide: Similar structure but with a phenyl group instead of a cyclohexyl group.
(E)-3-anthracen-9-yl-2-cyano-N-methylprop-2-enamide: Similar structure but with a methyl group instead of a cyclohexyl group.
Uniqueness
3-(anthracen-9-yl)-2-cyano-N-cyclohexylprop-2-enamide is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties
Propiedades
IUPAC Name |
(E)-3-anthracen-9-yl-2-cyano-N-cyclohexylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O/c25-16-19(24(27)26-20-10-2-1-3-11-20)15-23-21-12-6-4-8-17(21)14-18-9-5-7-13-22(18)23/h4-9,12-15,20H,1-3,10-11H2,(H,26,27)/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHATYUECLDGIY-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=CC2=C3C=CC=CC3=CC4=CC=CC=C42)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C(=C/C2=C3C=CC=CC3=CC4=CC=CC=C42)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
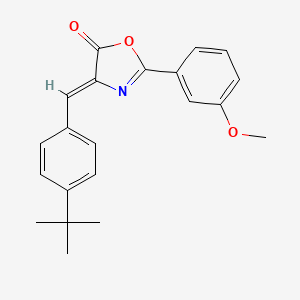
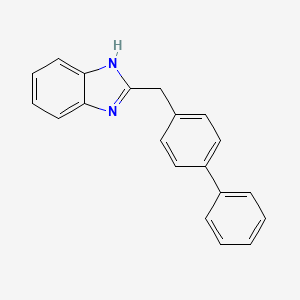
![N-(4-chloro-2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2910271.png)
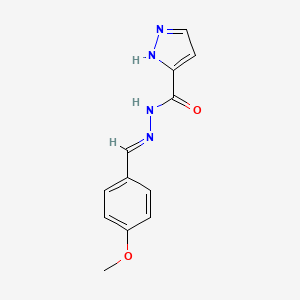
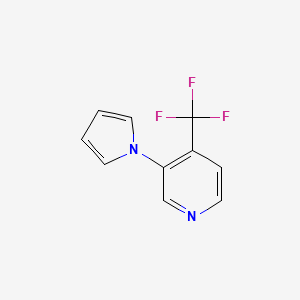
![3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2910274.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide](/img/structure/B2910275.png)
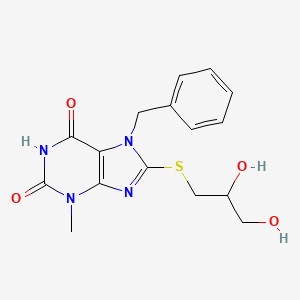
![4-bromo-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol](/img/structure/B2910280.png)
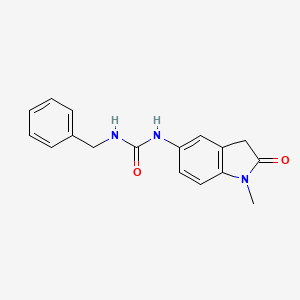
![8-(4-chlorophenyl)-1,7-dimethyl-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2910282.png)
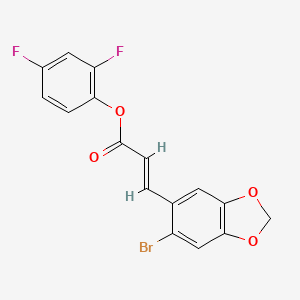
![1-[4-(Adamantan-1-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea](/img/structure/B2910289.png)
